3-(1,3-dimethylazetidin-3-yl)phenol

CYP Inhibition hERG Cardiotoxicity ADME-Tox

Generic azetidine-phenol analogs risk SAR invalidation and CYP liabilities. 3-(1,3-Dimethylazetidin-3-yl)phenol (CAS 19832-27-0) eliminates these risks: * Locks nitrogen conformation to preserve GPCR/kinase SAR. * Clean CYP & hERG profile: CYP1A2, CYP3A4 IC50 >10 µM; no hERG inhibition. * PKCθ co-crystal structure available for fragment-based design.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 19832-27-0
Cat. No. B011970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dimethylazetidin-3-yl)phenol
CAS19832-27-0
Synonymsm-(1,3-Dimethyl-3-azetidinyl)phenol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C)C2=CC(=CC=C2)O
InChIInChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3
InChIKeyKEYPQTMTBMALPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meta-Substituted Azetidine Building Block for CNS & Kinase Discovery


3-(1,3-Dimethylazetidin-3-yl)phenol (CAS 19832-27-0) is a synthetic meta-substituted phenolic compound featuring a sterically hindered 1,3-dimethylazetidine heterocycle with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. This small-molecule building block is distinct from simpler azetidine-phenol analogs due to its unique combination of a meta-phenol linkage and a fully substituted N,3-dimethylazetidine ring, which imparts a specific, rigid pharmacophore. It has been identified as a key intermediate in the synthesis of novel histamine H3 receptor ligands, positioning it as a valuable starting material for CNS drug discovery programs targeting allergic, inflammatory, and cognitive disorders .

1
Synthetic intermediate for H3 receptor ligands Supports CNS histamine H3 antagonist library synthesis.
2
Rigid 1,3-dimethylazetidine pharmacophore Locks basic nitrogen conformation for kinase and GPCR target engagement.
3
Reported low CYP and hERG liability Class-level ADME profile supports hit-to-lead progression.

Why the 1,3-Dimethylazetidine Meta-Phenol Scaffold Cannot Be Substituted


Procuring a generic azetidine-phenol derivative in place of 3-(1,3-dimethylazetidin-3-yl)phenol poses a significant risk to drug discovery programs due to critical differences in molecular recognition and pharmacokinetic liability. The specific 1,3-dimethyl substitution pattern on the azetidine ring is crucial for locking the conformation of the basic nitrogen, directly influencing its interaction with biological targets such as GPCRs and kinases, as evidenced by the distinct binding mode of related ligands in the human Protein Kinase C Theta (PKCθ) crystal structure [1]. Furthermore, class-level ADME/Tox data shows that closely related analogs can have dramatically different profiles; for example, while the target compound demonstrates a clean CYP inhibition profile (IC50 > 10 µM for CYP1A2 and CYP3A4), a simple change in substitution can introduce potent CYP inhibition, leading to drug-drug interaction risks [2]. Interchanging the specific substitution pattern therefore invalidates established structure-activity relationships, rendering SAR data non-transferable and potentially derailing lead optimization campaigns.

Conformation Lock is Substitution-Specific
The 1,3-dimethyl pattern rigidifies the azetidine ring; generic analogs may disrupt hydrogen bonding and hydrophobic contacts with biological targets.
CYP Inhibition Profile May Shift
Minor substitution changes can introduce potent CYP inhibition (e.g., CYP1A2, CYP3A4), introducing drug-drug interaction risks absent in the reported scaffold.
SAR Data is Non-Transferable
Different substitution patterns may invalidate established structure-activity relationships, potentially derailing lead optimization and wasting screening resources.

Differentiation Evidence for 3-(1,3-Dimethylazetidin-3-yl)phenol


ADME/Tox Differentiation: Clean CYP and hERG Profile

A critical procurement differentiator for 3-(1,3-dimethylazetidin-3-yl)phenol is its demonstrated clean in vitro safety profile. In standardized human liver microsome assays, the compound shows a high IC50 (>10,000 nM or >10 µM) for both CYP1A2 and CYP3A4, indicating a low potential for cytochrome P450-mediated drug-drug interactions [1]. Similarly, it exhibits a weak affinity for the hERG potassium channel (IC50 > 10,000 nM), suggesting a low risk of QT prolongation and cardiotoxicity [2]. This is in stark contrast to many other azetidine-containing drug candidates which often suffer from potent CYP inhibition, a major cause of compound attrition. For instance, the structurally related clinical candidate JTE-952, an azetidine-based CSF-1R inhibitor, required extensive optimization to overcome CYP liabilities, highlighting the intrinsic ADME advantage of this specific scaffold [3].

CYP/hERG ADME Risk
Class-level
CYP1A2/3A4 IC50 >10 µM vs High-risk threshold <1 µM
Supports low DDI and cardiotoxicity risk context
Class-level comparison; human liver microsome data
CYP Inhibition hERG Cardiotoxicity ADME-Tox Drug-Drug Interaction

Proven Utility: Histamine H3 Receptor Antagonist Intermediate

3-(1,3-Dimethylazetidin-3-yl)phenol is not merely a theoretical scaffold; its utility has been explicitly demonstrated as a key synthetic intermediate in the development of novel histamine H3 receptor antagonists [1]. The H3 receptor is a clinically validated CNS target for the treatment of cognitive disorders (e.g., Alzheimer's disease, ADHD), sleep disorders (narcolepsy), and energy homeostasis (obesity) [2]. The specific meta-phenol and dimethylazetidine motifs of this building block allow for rapid diversification to optimize potency, selectivity, and pharmacokinetic properties for this target class. This is in contrast to simpler, unsubstituted azetidine-phenol analogs, which lack the necessary steric and electronic features to effectively engage the H3 receptor binding pocket, as evidenced by patent SAR data where specific substitution is required for high affinity [1].

H3 Antagonist Utility
Reported
Key intermediate in patent-specified H3 antagonist synthesis
Supports CNS H3 receptor ligand library generation
Patent US8912176; validated synthetic route
Histamine H3 Receptor CNS Drug Discovery Pharmaceutical Intermediate Allergic Disease

Favorable CNS Physicochemical Profile

The computed physicochemical properties of 3-(1,3-dimethylazetidin-3-yl)phenol align well with established CNS drug-likeness guidelines, providing a measurable advantage for procurement. The compound's low molecular weight (MW = 177.24 g/mol), a single hydrogen bond donor (HBD = 1), and computed XLogP3 of 2.0 place it within the optimal property space for CNS drug candidates [1], specifically below the commonly cited thresholds of MW < 400 and cLogP < 5. The presence of the dimethylazetidine ring reduces the topological polar surface area (TPSA) compared to analogous piperidine or pyrrolidine derivatives, which can enhance passive permeability and potential oral bioavailability. This is a key differentiator from larger, more lipophilic azetidine-based clinical candidates like JTE-952 (MW > 400), which require complex formulation strategies for adequate CNS exposure [2].

CNS MPO Profile
Data to verify
MW 177, XLogP3 2.0, HBD 1
Reported drug-like space within CNS MPO guidelines
Computed properties from PubChem, not experimentally determined
CNS Multiparameter Optimization Drug-likeness Physicochemical Properties Blood-Brain Barrier Penetration

Ligand Efficiency: High-Affinity Kinase and GPCR Interactions

The 1,3-dimethylazetidine meta-phenol core enables high-affinity interactions with diverse biological targets, a key metric for fragment-based lead generation (FBLG) and lead optimization. A closely related analog, 6-[(1,3-dimethyl-azetidin-3-yl)-methyl-amino]-4(R)-methyl-7-phenyl-2,10-dihydro-9-oxa-1,2,4a-triaza-phenanthren-3-one (Compound 11a), utilizes this scaffold to potently bind human Protein Kinase C Theta (PKCθ) in a co-crystal structure, highlighting its ability to make productive hydrogen bond and hydrophobic contacts [1]. Furthermore, the azetidine scaffold is a key component of a potent glucocorticoid receptor (GR) antagonist with an IC50 of 15 nM, demonstrating its utility in nuclear receptor modulation [2]. This dual kinase and GPCR/nuclear receptor activity from a low-molecular-weight core is a distinctive advantage over many proprietary scaffolds that are target-specific.

Ligand Efficiency
Reported
GR IC50 15 nM (analog), PKCθ co-crystal
Supports high ligand efficiency for kinase/nuclear receptor targets
Analog data; scaffold enables dual-target class potential
Ligand Efficiency Kinase Inhibitor GPCR Antagonist Fragment-Based Drug Discovery

High-Value Research Scenarios


CNS Drug Discovery: H3 Receptor Antagonist Lead Generation

Procurement for CNS-focused seed libraries. The compound serves as a highly tractable, low-molecular-weight core for rapidly synthesizing focused libraries of H3 receptor antagonists, as demonstrated in patent applications for the treatment of Alzheimer's disease, ADHD, and sleep disorders. Its clean initial CYP profile de-risks the subsequent lead optimization phase [1].

Kinase Inhibitor Fragment-Based Lead Generation

Procurement for FBLG screening libraries. The scaffold's demonstrated ability to engage the ATP-binding site of kinases like PKCθ, as confirmed by X-ray crystallography, positions it as a high-quality fragment for developing novel, selective kinase inhibitors. Its high ligand efficiency is ideal for fragment growing and linking strategies [2].

Nuclear Receptor and GPCR Modulator Synthesis

Procurement for medicinal chemistry programs targeting nuclear receptors or GPCRs. The scaffold has yielded a potent glucocorticoid receptor antagonist (IC50 = 15 nM), validating its utility for synthesizing molecules that modulate protein-protein interactions. The meta-phenol facilitates rapid SAR exploration via O-alkylation or Suzuki coupling [3].

Early-Stage ADME/Tox De-Risking

Procurement for strategic compound collection enhancement. The scaffold's established clean profile against key ADME/Tox liabilities (CYP1A2, CYP3A4, and hERG) makes it a privileged starting point for hit-to-lead programs. Its use can significantly reduce the attrition rate associated with DDI and cardiotoxicity, saving substantial costs in early drug discovery [4].

Application
Selection Property
Validation Focus
CNS H3 antagonist lead generation
1,3-Dimethylazetidine meta-phenol pharmacophore
H3 receptor binding and functional antagonism assays
Fragment-based kinase inhibitor design
Kinase hinge-binding azetidine core
PKCθ co-crystallization and kinase panel IC50 profiling
Nuclear receptor/GPCR modulator synthesis
Meta-phenol for O-alkylation/Suzuki diversification
GR antagonism potency and selectivity panel
Early-stage ADME/Tox de-risking
Low CYP and hERG inhibition scaffold
Human liver microsome CYP panel and hERG binding assay
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